N,N'-bis(4-fluorophenyl)butanediamide

Description

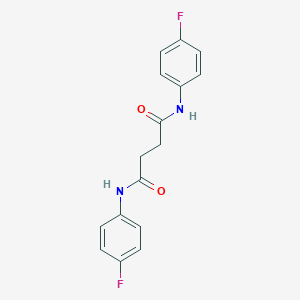

N,N'-bis(4-fluorophenyl)butanediamide is a symmetric alkanediamide derivative featuring two 4-fluorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its structure combines the electron-withdrawing fluorine substituents with a flexible four-carbon chain, balancing lipophilicity and solubility. This compound is synthesized via condensation of 4-fluoroaniline with butanedioyl dichloride in pyridine, a method common to diarylalkanediamides .

Properties

Molecular Formula |

C16H14F2N2O2 |

|---|---|

Molecular Weight |

304.29 g/mol |

IUPAC Name |

N,N//'-bis(4-fluorophenyl)butanediamide |

InChI |

InChI=1S/C16H14F2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |

InChI Key |

NXRDDEZZRFPHAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N'-bis(3,4-dichlorophenyl)butanediamide

- Substituents : 3,4-Dichlorophenyl groups.

- Activity : Demonstrates potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts due to interactions with photosystem II pigment-protein complexes. Activity decreases with longer alkanediamide chains, attributed to reduced aqueous solubility .

N,N'-bis(4-ethylphenyl)butanediamide

- Substituents : 4-Ethylphenyl groups.

- Activity: Not explicitly reported, but ethyl groups increase lipophilicity, likely reducing aqueous solubility and membrane permeability compared to the fluorophenyl analog .

N,N'-bis(2-hydroxyphenyl)butanediamide

- Substituents : 2-Hydroxyphenyl groups.

- Activity : Structural studies confirm hydrogen bonding via hydroxyl groups, which may enhance solubility but reduce stability in hydrophobic environments .

Chain Length Variations

The butanediamide backbone (four-carbon chain) is compared to shorter or longer chains:

N,N'-bis[(4-chlorophenyl)methyl]propanediamide

- Chain Length : Propanediamide (three-carbon chain).

N,N'-diarylpentanediamides

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity minimize steric hindrance while maintaining electron-withdrawing effects, favoring interactions with hydrophilic regions of biological targets .

- Trifluoromethyl Derivatives : Compounds like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]butanediamide exhibit extreme lipophilicity, likely rendering them unsuitable for aqueous environments despite potent binding .

Data Tables

Research Findings and Trends

- Antimycobacterial Activity : Fluorophenyl derivatives show promise due to balanced solubility and target affinity, whereas highly lipophilic analogs (e.g., trifluoromethyl) may face bioavailability challenges .

- Agrochemical Potential: Dichlorophenyl butanediamides are effective OER inhibitors, but activity diminishes with longer chains, emphasizing the importance of chain-length optimization .

- Structural Insights : Hydrogen-bonding substituents (e.g., hydroxyl) improve crystallinity but may reduce environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.